
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
説明
The compound “1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. In this particular compound, the pyrazole ring is substituted with a 4-chlorophenyl group at the 1-position, a methyl group at the 5-position, and a carboxylic acid group at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a planar, aromatic ring. The 4-chlorophenyl, methyl, and carboxylic acid groups would be attached to this ring. The presence of the chlorine atom in the 4-chlorophenyl group and the oxygen atoms in the carboxylic acid group would introduce areas of higher electron density .Chemical Reactions Analysis
As an organic compound containing a carboxylic acid group, this compound would be expected to undergo typical carboxylic acid reactions, such as esterification and amide formation. The pyrazole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make this compound acidic and polar. The chlorine atom in the 4-chlorophenyl group would contribute to the compound’s molecular weight .科学的研究の応用
Chemical Synthesis and Structural Analysis
- The chemical synthesis of pyrazole derivatives, including those similar to 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, has been extensively studied. For instance, Kumarasinghe et al. (2009) focused on the synthesis of related compounds and their structural determination through single-crystal X-ray analysis, highlighting the importance of this process in correctly identifying the regioisomer formed in the synthesis (Kumarasinghe, Hruby, & Nichol, 2009).
Potential Antimicrobial and Anticancer Applications
- Research by Hafez et al. (2016) demonstrates the potential of pyrazole derivatives in medical applications, specifically their efficacy as antimicrobial and anticancer agents. This study synthesized and characterized various pyrazole compounds, some showing higher anticancer activity than reference drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Crystal Structure and Computational Studies
- The crystal structure and molecular properties of pyrazole derivatives have been a subject of research, as explored by Alaşalvar et al. (2014). They performed detailed studies on the crystal structure and conducted DFT calculations to understand the molecular properties of these compounds (Alaşalvar, Soylu, Ünver, İskeleli, Yıldız, Çiftçi, & Banoglu, 2014).
Coordination Chemistry and Metal Complexes
- Radi et al. (2015) investigated the coordination chemistry of pyrazole-dicarboxylate acid derivatives, leading to the synthesis of novel CuII/CoII coordination complexes. Such research underscores the potential of these compounds in developing metal-organic frameworks and other coordination compounds (Radi, Yahyi, Et‐touhami, Jha, Adarsh, Robeyns, & Garcia, 2015).
Applications in Corrosion Inhibition
- The use of pyrazole derivatives as corrosion inhibitors has been studied by Herrag et al. (2007). Their research demonstrated the effectiveness of these compounds in reducing the corrosion rate of steel in hydrochloric acid, emphasizing the importance of these derivatives in industrial applications (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).
将来の方向性
作用機序
Target of Action
Similar compounds have been reported to exhibit antileishmanial activity, suggesting potential targets within the leishmania species .
Mode of Action
For instance, some hydrazine-coupled pyrazoles have demonstrated potent in vitro antipromastigote activity, suggesting a potential interaction with the Leishmania major pteridine reductase 1 (LmPTR1) pocket .
Biochemical Pathways
Related compounds, such as paclobutrazol, have been reported to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .
Pharmacokinetics
Similar compounds have been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Related compounds have been reported to exhibit significant effects on both allergic asthma and allergic itching .
Action Environment
For instance, Paclobutrazol is more effective when applied to the growing media, providing longer absorption time and more absorption of the active ingredient than foliar spray .
生化学分析
Biochemical Properties
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase (AchE), which is responsible for hydrolyzing acetylcholine in the nervous system . The inhibition of AchE by this compound leads to an accumulation of acetylcholine, affecting neurotransmission and potentially leading to various physiological effects. Additionally, this compound interacts with antioxidant enzymes, such as glutathione peroxidase and glutathione reductase, enhancing their activity and contributing to the reduction of oxidative stress .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound has been shown to protect against oxidative stress by reducing the levels of reactive oxygen species (ROS) and increasing the levels of reduced glutathione . This protective effect is crucial for maintaining cellular homeostasis and preventing damage to cellular components. Furthermore, this compound has been reported to modulate the expression of genes involved in stress responses and antioxidant defense mechanisms .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . Additionally, this compound interacts with antioxidant enzymes, enhancing their activity and promoting the detoxification of ROS . These interactions at the molecular level contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by various factors, including temperature, pH, and exposure to light. Studies have shown that this compound remains stable under controlled conditions, but its degradation can occur over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase and enhanced antioxidant enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhanced antioxidant defense and protection against oxidative stress . At higher doses, this compound can exhibit toxic effects, including impaired motor coordination and potential neurotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of this compound are further processed and excreted via the urine. The metabolic pathways of this compound can affect its bioavailability and overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism . Additionally, this compound can be targeted to specific organelles, such as mitochondria, where it exerts its effects on oxidative stress and energy metabolism . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell.
特性
IUPAC Name |
1-(4-chlorophenyl)-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-6-10(11(15)16)13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRKKZGRDQQESI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561198 | |
| Record name | 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126129-22-4 | |
| Record name | 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




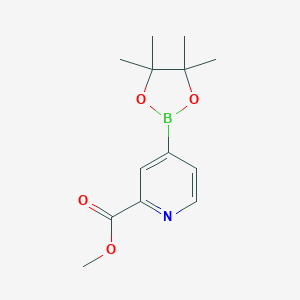
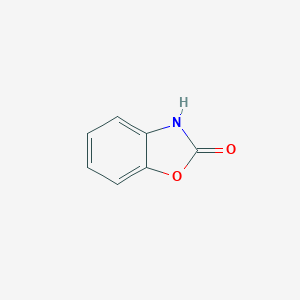
![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)
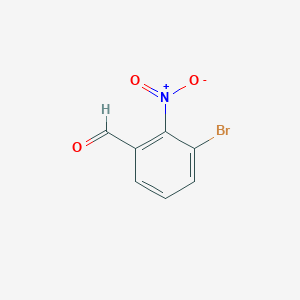

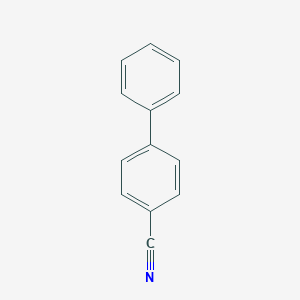
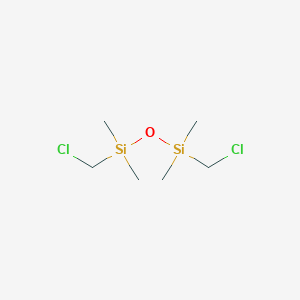
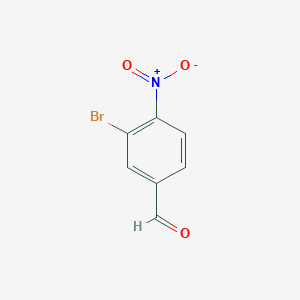
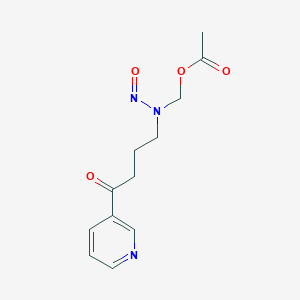


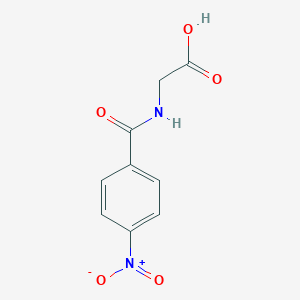
![Bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B145954.png)